(3-Bromophenyl)phenylmethanol
Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds often involves halogenation reactions, where a bromine atom is introduced into an aromatic ring. For instance, a natural product with a similar bromophenyl structure was synthesized starting from a dimethoxyphenyl methanol derivative, showcasing the adaptability of bromophenyl compounds in synthetic chemistry (Akbaba et al., 2010).
Molecular Structure Analysis
The crystal structure of compounds closely related to (3-Bromophenyl)phenylmethanol reveals the influence of bromine on the molecular geometry. For example, the crystal structure of a bromophenyl derivative was determined, providing insights into the effects of bromination on the molecular conformation and packing (Kuang Xin-mou, 2009).
Chemical Reactions and Properties
Brominated aromatic compounds like (3-Bromophenyl)phenylmethanol participate in various chemical reactions, including coupling and substitution reactions, due to the reactive nature of the bromine atom. Such reactivity facilitates the synthesis of complex molecules and polymers with specific functionalities (Iwasaki et al., 2015).
Scientific Research Applications
Theoretical Studies
- Density Functional Theory (DFT) Study : (3-Bromophenyl)phenylmethanol and its derivatives have been the subject of theoretical studies using DFT. For instance, a study by Trivedi (2017) used DFT at the B3LYP/6311+G (d, p) level to explore the molecular structure, IR spectra, and molecular electrostatic potential of (RS)-(3-bromophenyl) (pyridine-2yl) methanol. These studies help in understanding the active sites and electronic properties of the molecule (Trivedi, 2017).
Material Science and Chemistry
Polymer Electrolyte Membranes : Bromophenyl derivatives, like those synthesized from bromo-bisphenol, have been used in creating fluorinated poly(aryl ether) with bromophenyl pendant groups. These materials exhibit excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity, making them potential candidates for polymeric electrolyte membranes in fuel cells (Liu et al., 2006).
Luminescent Properties and Catalytic Applications : Cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with various ligands have been synthesized and characterized. These complexes show luminescence and are used in catalytic applications like the Suzuki coupling of aryl chlorides (Xu et al., 2014).
Pharmacology
- Antibacterial and Antifungal Properties : Some bromophenols have demonstrated antibacterial and antifungal properties. For example, compounds isolated from the marine alga Rhodomela confervoides showed activity against various bacterial strains, with significant implications in developing new antibacterial agents (Xu et al., 2003).
Synthesis of Complex Molecules
- Synthesis of Benzimidazoles : o-Bromophenyl isocyanide has been used in reactions with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, demonstrating the utility of bromophenyl derivatives in synthesizing complex molecular structures (Lygin & Meijere, 2009).
Safety And Hazards
properties
IUPAC Name |
(3-bromophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJARQNJEMLYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301434 | |
Record name | (3-Bromophenyl)phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)phenylmethanol | |
CAS RN |
63012-04-4 | |
Record name | 3-Bromo-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63012-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 143362 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063012044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63012-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Bromophenyl)phenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10301434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromophenyl)(phenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.